molecular formula C4H6N4O2 B13013502 Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate

Cat. No.: B13013502
M. Wt: 142.12 g/mol
InChI Key: WEOCOMGAVIMDML-UHFFFAOYSA-N
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Description

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate is a heterocyclic compound with the molecular formula C4H6N4O2. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate stands out due to its unique combination of biological activities, including antimicrobial, neuroprotective, and anti-inflammatory properties.

Biological Activity

Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are classified into two main types: 1,2,3-triazoles and 1,2,4-triazoles. The 1,2,3-triazole derivatives have gained significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity. For example:

  • Method A : Utilizing azide and alkyne coupling reactions catalyzed by copper salts.
  • Method B : Employing hydrazine derivatives in the presence of carbonyl compounds to form the triazole ring.

These methods have been optimized to achieve high yields (up to 98%) and regioselectivity .

3.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens:

  • Bacterial Activity : Studies have shown that this compound demonstrates significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) range from 10 to 50 µg/mL depending on the strain tested .
PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Enterococcus faecalis25

3.2 Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound showed IC50 values ranging from 1.4 µM to 5.0 µM across different cell lines, indicating potent antiproliferative activity .
Cell LineIC50 (µM)
MCF-71.4
HCT1162.6
HepG25.0

The mechanism underlying the biological activities of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Thymidylate Synthase Inhibition : This compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells.

4. Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Case Study A: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study B: Antimicrobial Effectiveness

In another study focusing on its antimicrobial properties, the compound was tested against a panel of resistant bacterial strains. Results indicated that it not only inhibited growth but also disrupted biofilm formation at sub-MIC levels .

5. Conclusion

This compound represents a promising candidate for further development due to its potent biological activities against cancer and microbial pathogens. Continued research into its mechanisms of action and potential therapeutic applications is warranted.

Properties

IUPAC Name

methyl 5-amino-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOCOMGAVIMDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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